molecular formula C4H10S B166225 2-Methyl-1-propanethiol CAS No. 513-44-0

2-Methyl-1-propanethiol

Cat. No.: B166225
CAS No.: 513-44-0
M. Wt: 90.19 g/mol
InChI Key: BDFAOUQQXJIZDG-UHFFFAOYSA-N
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Description

2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is an organosulfur compound with the molecular formula C4H10S. It is a colorless liquid with a strong, unpleasant odor, characteristic of thiols. This compound is used in various industrial applications and is known for its reactivity due to the presence of the thiol group.

Scientific Research Applications

2-Methyl-1-propanethiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: It is used in the study of thiol-based redox biology and as a model compound for studying thiol-disulfide exchange reactions.

    Medicine: It is investigated for its potential use in drug delivery systems, particularly in brain-targeted drug delivery due to its ability to form disulfide bonds with carrier molecules.

    Industry: It is used as an odorant in natural gas to detect leaks and as an intermediate in the production of other chemicals.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-1-propanethiol is L-Cysteine (L-Cys) . L-Cysteine is an essential amino acid that plays a crucial role in protein synthesis, detoxification, and diverse metabolic functions.

Mode of Action

This compound interacts with its target, L-Cys, via a disulfide bond . This interaction forms a complex that is used in the development of brain-targeted drug delivery systems (BTDS) .

Pharmacokinetics

Its solubility in water, alcohol, and diethyl ether suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of BTDS . By forming a complex with L-Cys, it may facilitate the delivery of drugs to the brain, potentially enhancing the efficacy of treatments for various neurological conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and flammability suggest that it should be stored and handled under controlled conditions to ensure safety . Additionally, its solubility in various solvents may affect its distribution and action in different biological environments.

Safety and Hazards

2-Methyl-1-propanethiol is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers Several papers have been published on this compound. One paper discusses the chemical thermodynamic properties and rotational isomerism of this compound . Another paper presents the direct analysis and monitoring of organosulfur compounds, including this compound, in the gaseous phase using portable mass spectrometry .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-propanethiol interacts with various biomolecules in biochemical reactions. For instance, it attaches with L-Cysteine (L-Cys) via a disulfide bond to form brain-targeted drug delivery systems (BTDS) . The nature of these interactions involves the formation of disulfide bonds, which are crucial in maintaining the structural integrity of proteins.

Cellular Effects

It is known to influence cell function through its role in the formation of BTDS . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms a disulfide bond with L-Cys, which is a key component of BTDS . This interaction could potentially influence enzyme activity and cause changes in gene expression.

Metabolic Pathways

This compound is involved in metabolic pathways related to the formation of BTDS . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its role in the formation of BTDS , it may interact with transporters or binding proteins and have effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-propanethiol can be synthesized through several methods. One common method involves the reaction of isobutylene with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the thiol group.

Industrial Production Methods: In industrial settings, this compound is produced by the hydrothiolation of isobutylene. This process involves the addition of hydrogen sulfide to isobutylene in the presence of a catalyst, such as a metal oxide or a metal sulfide. The reaction is carried out at high temperatures and pressures to achieve high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, the oxidation of two molecules of this compound can produce 2,2’-dithiobis(2-methylpropane).

    Reduction: The thiol group in this compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used to oxidize this compound.

    Reducing Agents: Lithium aluminum hydride and other reducing agents can be used to reduce the thiol group.

    Nucleophiles: Various nucleophiles, such as halides and amines, can react with the thiol group in substitution reactions.

Major Products:

    Disulfides: Formed through oxidation reactions.

    Alkanes: Formed through reduction reactions.

    Substituted Thiols: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

    1-Propanethiol: Similar in structure but lacks the methyl group at the second carbon.

    2-Propanethiol: Similar in structure but has the thiol group attached to the second carbon.

    1-Butanethiol: Similar in structure but has a longer carbon chain.

Uniqueness: 2-Methyl-1-propanethiol is unique due to the presence of the methyl group at the second carbon, which influences its reactivity and physical properties. This structural feature makes it distinct from other thiols and contributes to its specific applications in various fields.

Properties

IUPAC Name

2-methylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFAOUQQXJIZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060156
Record name 1-Propanethiol, 2-methyl-
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Molecular Weight

90.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with cooked vegetable, mustard-like odour
Record name 2-Methyl-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031245
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Record name 2-Methyl-1-propanethiol
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Boiling Point

88.50 °C. @ 760.00 mm Hg
Record name 2-Methyl-1-propanethiol
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Solubility

soluble in oil and alcohol
Record name 2-Methyl-1-propanethiol
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Density

0.829-0.836
Record name 2-Methyl-1-propanethiol
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CAS No.

513-44-0
Record name 2-Methyl-1-propanethiol
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Record name Isobutyl mercaptan
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Record name 1-Propanethiol, 2-methyl-
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Record name 2-methylpropane-1-thiol
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Record name ISOBUTANETHIOL
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Record name 2-Methyl-1-propanethiol
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Melting Point

-79 °C
Record name 2-Methyl-1-propanethiol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and key spectroscopic data for 2-Methyl-1-propanethiol?

A1: this compound has the molecular formula C4H10S. Raman spectroscopy studies have been used to characterize its C-S stretching vibrations and analyze its different conformations. [, ]

Q2: How does temperature affect the inclusion of this compound with β-cyclodextrin?

A2: Studies have shown that the inclusion ability of β-cyclodextrin for this compound increases with rising temperatures. This inclusion process is endothermic and entropy-driven, with the destruction of the water shell around the alkyl group contributing to entropy increase. [, ]

Q3: How does the structure of this compound influence its inclusion stability with β-cyclodextrin compared to other mercaptans?

A3: The inclusion stability of β-cyclodextrin with mercaptans is influenced by both the size of the alkyl chain and the degree of branching. Research indicates that for normal mercaptans, inclusion ability increases with carbon chain length. For isomers, increased branching enhances inclusion, with this compound showing higher inclusion stability than its linear counterpart, 1-butanethiol. []

Q4: What is known about the thermodynamic properties of this compound?

A4: Extensive thermodynamic data for this compound, including heat capacity, heat of formation, entropy, and vapor pressure, have been experimentally determined and utilized to calculate its thermodynamic functions. These results align with spectroscopic observations indicating a small energy difference between its rotational isomers. []

Q5: Has this compound been studied in the context of gas-solid interactions?

A5: Yes, gas-solid chromatography was used to determine the second gas-solid virial coefficient (B2s) of this compound on a graphitized carbon black adsorbent. This data, along with that of other sulfur compounds, helped establish a quantitative structure-retention relationship (QSRR) correlating ln B2s with calculated molar refractivity and connectivity indices. This approach can predict retention times and potentially understand gas-solid interactions. []

Q6: How does this compound interact with atomic carbon?

A6: Time-resolved atomic spectroscopy studies have revealed that the reaction of ground-state atomic carbon (C(3PJ)) with this compound is rapid and occurs near the collision rate. This suggests a mechanism involving the insertion of the carbon atom into the S-H bond after initial addition, a process that is energetically favorable. []

Q7: Are there potential applications of this compound in drug delivery systems targeting the brain?

A7: Research suggests that this compound could be used as part of a novel brain drug delivery system. When conjugated to L-cysteine via a disulfide bond, it exhibits high affinity for the cerebrovascular large neutral amino acid transporter (LAT1). This interaction allows for the potential transport of various neuropharmaceuticals across the blood-brain barrier. []

Q8: Has this compound been observed in biological systems?

A8: Yes, this compound is a significant component of the volatile metabolome of the bacterium Clostridioides difficile. It is believed to be generated from cysteine metabolism, potentially through the formation and subsequent breakdown of cystathionine analogs. This compound contributes to the characteristic odor of the bacterium. []

Q9: What are the implications of the alkene-functionalized Keplerate-type structure encapsulating small alkyl thiols?

A9: The ability of the alkene-functionalized Keplerate-type structure to encapsulate small alkyl thiols, including this compound, offers a potential strategy for trapping and stabilizing volatile organic compounds. The hydrophobic cavity of the Keplerate provides a protective environment, reducing the volatility of the encapsulated thiols. []

Q10: What is the significance of the observation of this compound in human breath?

A10: this compound is one of several volatile sulfur compounds detected in elevated amounts in morning breath samples. Its concentration significantly decreases after tooth brushing, suggesting a microbial origin within the oral cavity. Due to its low odor threshold, it is considered a potential contributor to breath odor. []

Q11: What insights do conformational studies provide about this compound and related molecules?

A11: Conformational analysis, often aided by techniques like Fourier transform microwave spectroscopy and quantum chemical calculations, helps determine the preferred shapes and internal motions of molecules. For this compound, these studies provided insights into its various conformations and energy barriers associated with internal rotations. This information is critical for understanding its interactions with other molecules and predicting its behavior in different environments. []

Q12: How can computational chemistry be applied to understand the properties of this compound?

A12: Computational methods play a crucial role in predicting and explaining the behavior of this compound. For example, molecular dynamics simulations using force field parameters like those developed for the TraPPE-UA force field can accurately reproduce experimental properties like vapor-liquid coexistence curves and critical parameters. These simulations are invaluable for understanding the physical behavior of the compound under various conditions. []

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